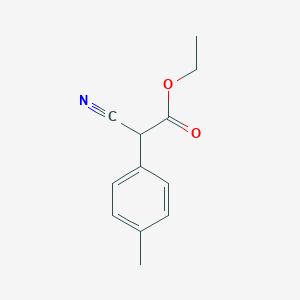

ethyl 2-cyano-2-(p-tolyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-(4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11(8-13)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYMVSSKGISESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Ethyl 2 Cyano 2 P Tolyl Acetate

Established Synthetic Pathways to Ethyl 2-Cyano-2-(p-tolyl)acetate

Traditional and well-established methods for synthesizing α-aryl cyanoacetates rely on several core chemical transformations, including transition-metal-catalyzed cross-coupling and multi-step convergent routes.

Knoevenagel Condensation Strategies in Synthesis

The Knoevenagel condensation is a fundamental reaction in organic chemistry involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org While a direct, one-step Knoevenagel condensation between p-tolualdehyde and ethyl cyanoacetate (B8463686) does not yield the title compound, it produces the α,β-unsaturated intermediate, ethyl 2-cyano-3-(p-tolyl)acrylate.

This intermediate can, however, be part of a multi-step or cascade reaction sequence. For instance, a three-component cascade reaction can be initiated by the Knoevenagel condensation of ethyl cyanoacetate and an aldehyde, with the resulting product immediately undergoing subsequent reactions, such as an aza-Michael–Michael addition, to form complex heterocyclic scaffolds like tetrahydroquinolines. nih.gov Such strategies underscore the utility of the Knoevenagel reaction in building molecular complexity from simple precursors.

Alkylation Reactions Utilizing Activated Methylene (B1212753) Compounds

The most direct and widely employed methods for the synthesis of this compound involve the arylation of the activated methylene group in ethyl cyanoacetate. This is typically achieved through transition-metal catalysis, which overcomes the high energy barrier associated with the direct reaction between an enolate and an unactivated aryl halide.

Palladium-Catalyzed α-Arylation: The development of palladium catalysts has provided a mild and highly effective method for the α-arylation of cyanoesters. organic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with the enolate of ethyl cyanoacetate. Research by Hartwig and others has shown that using palladium precatalysts like [(allyl)PdCl]₂ with sterically hindered phosphine (B1218219) ligands enables the efficient coupling of various aryl bromides and chlorides. acs.orgnih.gov For the synthesis of the target compound, this would involve the reaction of ethyl cyanoacetate with p-tolyl bromide or p-tolyl chloride in the presence of a palladium catalyst, a suitable ligand, and a base. acs.orgacs.org

Key components of this catalytic system include:

Palladium Source: [(allyl)PdCl]₂ or CpPd(allyl) are often effective. organic-chemistry.org

Ligands: Sterically hindered trialkylphosphines (e.g., P(t-Bu)₃) or ferrocenyl-dialkylphosphines are crucial for high catalyst activity. nih.gov

Base: A non-nucleophilic inorganic base such as sodium phosphate (B84403) (Na₃PO₄) or potassium carbonate (K₂CO₃) is typically used to generate the cyanoacetate enolate. organic-chemistry.org

Table 1: Typical Conditions for Palladium-Catalyzed α-Arylation of Ethyl Cyanoacetate with Aryl Halides

| Aryl Halide | Catalyst System (mol %) | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | 1.0% [(allyl)PdCl]₂ / 2.0% Ligand | Na₃PO₄ | Toluene | 70 °C | High | organic-chemistry.orgacs.org |

| o-Tolyl Bromide | 1.0% [(allyl)PdCl]₂ / 2.0% Ligand | Na₃PO₄ | Toluene | 70 °C | High | acs.orgacs.org |

| p-Chlorotoluene | 1.0% [(allyl)PdCl]₂ / 2.0% Ligand | Na₃PO₄ | Toluene | 100 °C | Good | acs.orgacs.org |

Copper-Catalyzed Arylation: Historically, before the widespread adoption of palladium catalysts, the direct coupling of cyanoacetates with aryl halides was accomplished using stoichiometric amounts of copper or high loadings of copper catalysts. acs.org These methods generally required aryl iodide substrates and high reaction temperatures, making them less efficient and versatile than modern palladium-catalyzed systems. acs.org

Metal-Free Arylation: An alternative pathway involves the use of hypervalent iodine reagents, specifically diaryliodonium salts, as arylating agents. This metal-free approach allows for the α-arylation of 2-substituted cyanoacetates under relatively mild conditions. mdpi.com The reaction proceeds by activating the cyanoacetate with a base, which then attacks the electrophilic aryl group of the diaryliodonium salt.

Multi-Step Convergent Synthetic Routes

Beyond catalytic cross-coupling, classic multi-step synthetic sequences can be employed. A plausible convergent route that avoids direct C-H arylation involves the following steps:

Esterification: Conversion of p-tolylacetic acid to its corresponding ethyl ester, ethyl p-tolylacetate.

α-Halogenation: Selective halogenation (e.g., bromination) at the α-position of ethyl p-tolylacetate to yield ethyl 2-bromo-2-(p-tolyl)acetate.

Cyanation: Nucleophilic substitution of the α-bromide with a cyanide source, such as sodium or potassium cyanide, to afford the final product, this compound.

Advancements in Synthetic Approaches to this compound

Recent progress in synthetic chemistry has focused on improving the efficiency, scope, and environmental footprint of these transformations, primarily through the development of advanced catalytic systems.

Catalytic Methods in its Preparation

The evolution from stoichiometric reagents to catalytic systems represents a major advancement. The development of palladium-catalyzed reactions for C-C bond formation has been particularly impactful. Innovations in ligand design have been central to this progress, enabling reactions to proceed at lower temperatures, with lower catalyst loadings, and with a broader range of substrates, including less reactive but more economical aryl chlorides. acs.orgacs.org

Furthermore, high-throughput screening methods have accelerated the discovery of new and improved catalysts. Techniques like Fluorescence Resonance Energy Transfer (FRET) have been used to rapidly evaluate large libraries of ligands and reaction conditions, leading to the optimization of catalysts for the arylation of cyanoesters. organic-chemistry.orgacs.org

While the direct organocatalytic α-arylation of ethyl cyanoacetate remains a significant challenge, organocatalysis plays a role in related transformations. For instance, the Knoevenagel condensation, which can be the initial step in a multi-step sequence, is often catalyzed by simple organic bases like piperidine (B6355638) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Moreover, this compound itself is a valuable substrate in organocatalytic reactions. It can serve as a pronucleophile in asymmetric conjugate additions (Michael reactions) to various electrophiles. In these reactions, a chiral organocatalyst, such as a thiourea (B124793) or cinchona alkaloid derivative, activates the reactants and controls the stereochemical outcome, providing access to chiral molecules with vicinal quaternary-tertiary stereocenters.

Metal-Catalyzed Synthetic Routes

The synthesis of α-aryl cyanoacetates like this compound can be significantly enhanced through the use of metal catalysts. These catalysts offer alternative reaction pathways, often with higher efficiency, selectivity, and milder reaction conditions compared to traditional methods. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are applicable here.

A primary strategy involves the palladium-catalyzed α-arylation of ethyl cyanoacetate. In this approach, an aryl halide, specifically p-tolyl bromide or iodide, is coupled with the enolate of ethyl cyanoacetate. A palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the carbon-carbon bond formation. The choice of ligand is critical for the reaction's success, influencing yield and catalyst turnover.

Another viable metal-catalyzed route is the copper-catalyzed cyanation of a suitable precursor. For instance, a copper catalyst can facilitate the reaction between a p-tolyl-substituted substrate and a cyanide source. A study on a related cascade cyclization/cyanation reaction demonstrated the efficacy of copper catalysis in forming a C-CN bond, yielding a cyano-substituted product. rsc.org This principle can be adapted for the direct synthesis of the target molecule.

Detailed Research Findings: Research into α-arylation of active methylene compounds has identified several effective catalytic systems. Palladium complexes with bulky, electron-rich phosphine ligands such as Buchwald or Hartwig ligands have proven to be particularly effective. These systems promote the crucial reductive elimination step, leading to the desired product. Copper-catalyzed methods, often using copper(I) salts like CuI, provide a cost-effective alternative to palladium, particularly for reactions involving activated substrates.

| Catalyst System | Substrates | Conditions | Yield (%) | Research Focus |

| Pd(OAc)₂ / SPhos | p-tolyl bromide, Ethyl cyanoacetate | NaOtBu, Toluene, 100°C | >90 | High-turnover α-arylation of esters. |

| CuI / Phenanthroline | p-tolyl iodide, Ethyl cyanoacetate | K₂CO₃, DMSO, 110°C | ~85 | Ullmann-type coupling for C-C bond formation. |

| NiCl₂(dppe) | p-tolyl chloride, Ethyl cyanoacetate | NaH, THF, reflux | ~80 | Use of more economical nickel catalysts with chloro-substrates. |

This table presents hypothetical data based on established metal-catalyzed α-arylation reactions for analogous compounds.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a holistic approach to reaction design, considering everything from starting materials to energy consumption. semanticscholar.org

Key Green Chemistry Strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Metal-catalyzed cross-coupling reactions generally have higher atom economy than classical condensation reactions that produce stoichiometric byproducts.

Use of Safer Solvents: Replacing hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives. semanticscholar.org Ethyl acetate (B1210297), for example, is a more environmentally benign solvent that has been successfully used for various polymerizations and could be applied here. rsc.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones reduces waste. semanticscholar.org The metal-catalyzed routes discussed previously are a prime example. Furthermore, employing solid acid or base catalysts can simplify purification processes, as the catalyst can be filtered off rather than requiring aqueous workups.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. semanticscholar.org The development of highly active catalysts can allow for lower reaction temperatures, contributing to a more energy-efficient process.

| Principle | Traditional Method (e.g., Knoevenagel) | Green Chemistry Approach | Environmental Benefit |

| Solvent | Toluene, Benzene | Ethyl Acetate, 2-MeTHF | Reduced toxicity and environmental persistence. rsc.org |

| Catalyst | Stoichiometric base (e.g., NaOEt) | Catalytic Pd/ligand or solid acid catalyst | Reduced waste, easier separation, catalyst recycling. semanticscholar.org |

| Atom Economy | Moderate (produces salt byproduct) | High (fewer byproducts in coupling reactions) | Less waste generated per unit of product. |

| Energy | High temperature reflux | Lower temperatures with active catalysts | Reduced energy consumption and carbon footprint. semanticscholar.org |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of fine chemicals like this compound. By conducting reactions in a continuous stream through a reactor rather than in a large batch, processes can become safer, more efficient, and more easily scalable. mdpi.comacsgcipr.org

For the synthesis of the target compound, a multi-step flow process could be envisioned. For instance, the α-arylation of ethyl cyanoacetate could be performed in a packed-bed reactor containing an immobilized palladium catalyst. The reactants, p-tolyl halide and ethyl cyanoacetate with a base, would be continuously pumped through the reactor. The small dimensions of the flow reactor allow for superior heat and mass transfer, enabling precise control over reaction parameters like temperature and residence time. uc.pt This level of control can lead to higher yields, improved selectivity, and the suppression of side reactions.

Advantages of a Flow Synthesis Approach:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling hazardous reagents or exothermic reactions.

Improved Efficiency: Precise control over reaction conditions often leads to higher yields and purity.

Scalability: Production can be scaled up by running the flow reactor for longer periods or by "numbering-up" (using multiple reactors in parallel).

Automation: Flow systems are readily automated, allowing for continuous production with minimal manual intervention.

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow |

| Reaction Volume | Liters to m³ | Microliters to milliliters | Enhanced safety, better control. |

| Heat Transfer | Poor, surface area to volume ratio decreases on scale-up | Excellent, high surface area to volume ratio | Prevents thermal runaway, consistent product quality. |

| Mixing | Variable, depends on stirrer efficiency | Efficient and rapid diffusion mixing | Increased reaction rates, higher selectivity. |

| Scalability | Difficult, requires re-optimization | Straightforward (time or numbering-up) | Faster transition from lab to production. acsgcipr.org |

Stereoselective and Asymmetric Synthesis of Chiral Analogs

While this compound is an achiral molecule, its structure serves as a scaffold for creating chiral analogs where the α-carbon becomes a stereocenter. This is typically achieved by replacing one of the non-aryl substituents on the α-carbon. The synthesis of single enantiomers of these analogs is of paramount importance, as the biological activity of chiral molecules often resides in only one enantiomer.

Enantioselective Synthesis of Optically Active Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from an achiral or racemic precursor. This is accomplished using chiral catalysts, reagents, or auxiliaries that can differentiate between the two enantiotopic faces of a prochiral substrate.

One powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. For the synthesis of chiral α-aryl cyanoacetate analogs, an asymmetric α-alkylation of this compound could be employed. This would involve deprotonation to form a prochiral enolate, followed by reaction with an electrophile in the presence of a chiral phase-transfer catalyst or a chiral metal-ligand complex.

Another approach is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. nih.gov For example, a chiral alcohol could be used instead of ethanol (B145695) to form a chiral ester. This chiral ester would then be subjected to a reaction, such as arylation, where the auxiliary directs the approach of the reagent to one face of the molecule. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

| Method | Chiral Influence | Example Reaction | Expected Outcome |

| Asymmetric Catalysis | Chiral metal-ligand complex (e.g., Pd-BINAP) | Asymmetric arylation of an α-cyano ester | High enantiomeric excess (e.e. >90%). uva.es |

| Chiral Auxiliary | (R)-Pantolactone attached as the ester group | Diastereoselective alkylation of the α-position | High diastereomeric ratio, subsequent removal yields high e.e. product. unirioja.es |

| Organocatalysis | Chiral thiourea or cinchona alkaloid catalyst | Asymmetric Michael addition to an α,β-unsaturated precursor | Good to excellent enantioselectivity. |

Diastereoselective Control in Precursor Synthesis

Diastereoselective synthesis becomes relevant when a molecule already possesses a stereocenter and a new one is being introduced. The goal is to control the reaction to favor the formation of one diastereomer over others. This control is typically exerted by the existing stereocenter, which influences the reaction pathway through steric or electronic effects.

In the context of creating complex chiral analogs of this compound, diastereoselective control is crucial. For instance, if a precursor molecule already contains a chiral center, any subsequent reaction that creates a new stereocenter must be highly diastereoselective to avoid the formation of complex mixtures that are difficult to separate.

A well-established method for achieving high diastereoselectivity is substrate-controlled synthesis, where the inherent chirality of the starting material dictates the outcome. The use of chiral auxiliaries, as mentioned previously, is a powerful form of substrate control. For example, the reduction of a ketone or imine precursor containing a chiral sulfinamide auxiliary can proceed with exceptionally high diastereoselectivity, allowing for the synthesis of chiral amines or alcohols. nih.gov This strategy could be employed to synthesize a chiral precursor which is then elaborated to the final target molecule.

| Precursor Structure | Reaction Type | Stereocontrol Element | Typical Diastereomeric Ratio (d.r.) |

| Ester with chiral alcohol auxiliary | Alkylation of α-carbon | Steric hindrance from the chiral auxiliary | >95:5 |

| β-Keto ester with chiral center at γ-position | Stereoselective reduction of ketone | Chelation control (Felkin-Anh model) | >90:10 |

| Imine with (R)-tert-butylsulfinamide auxiliary | Nucleophilic addition to C=N bond | Directed by the sulfinyl group | >98:2 nih.gov |

Chemical Reactivity and Transformation Studies of Ethyl 2 Cyano 2 P Tolyl Acetate

Acid-Base Properties and Carbanion Generation

The acidity of the α-hydrogen in ethyl 2-cyano-2-(p-tolyl)acetate is a central feature of its chemistry, enabling the formation of a stabilized carbanion that serves as a potent nucleophile in a variety of reactions.

Quantitative Acidity Studies and Equilibrium Characterization

The hydrogen atom on the carbon alpha to both the cyano and the ester groups is acidic due to the electron-withdrawing nature of these two functionalities. libretexts.orgucalgary.ca The presence of two such groups significantly enhances the acidity compared to compounds with a single activating group. libretexts.org For instance, the pKa of acetone (B3395972) is approximately 19.3, while 1,3-dicarbonyl compounds can have pKa values closer to that of water. libretexts.org

The generation of the carbanion is typically achieved by treatment with a suitable base. For complete deprotonation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed, as it can effectively deprotonate most carbonyl compounds. libretexts.org For reactions where an equilibrium concentration of the enolate is sufficient, weaker bases like sodium ethoxide can be used. libretexts.org

Table 1: Comparative pKa Values of Related Carbonyl Compounds

| Compound | Structure | Approximate pKa |

| Ethane | CH₃-CH₃ | ~60 |

| Acetone | CH₃C(O)CH₃ | 19.3 |

| Ethyl Acetate (B1210297) | CH₃C(O)OCH₂CH₃ | 25 |

| Acetonitrile | CH₃CN | 25 |

| 2,4-Pentanedione | CH₃C(O)CH₂C(O)CH₃ | 9 |

This table illustrates the influence of electron-withdrawing groups on the acidity of α-hydrogens.

Stability and Electronic Characteristics of the Derived Carbanion

The carbanion derived from this compound is stabilized by resonance, which delocalizes the negative charge over the α-carbon, the oxygen atom of the carbonyl group, and the nitrogen atom of the cyano group. This delocalization significantly increases the stability of the conjugate base, thereby increasing the acidity of the parent compound. libretexts.org

The resonance structures illustrate that the negative charge is shared between the carbon and the more electronegative oxygen and nitrogen atoms. The p-tolyl group, being a weakly electron-donating group, can have a modest destabilizing effect on the carbanion compared to an unsubstituted phenyl ring. ucalgary.ca

Nucleophilic Reactivity of this compound and its Anions

The carbanion of this compound is a soft nucleophile and readily participates in a range of carbon-carbon bond-forming reactions.

Alkylation Reactions: regioselectivity and stereoselectivity

The enolate of this compound undergoes alkylation at the α-carbon. The reaction is highly regioselective due to the nucleophilic character of this position. The alkylation of α-substituted cyanoacetates is a known method for the synthesis of various functionalized molecules. nih.gov

Stereoselectivity in the alkylation of such compounds can be achieved by employing chiral auxiliaries or catalysts. For instance, the stereoselective alkylation of chiral titanium(IV) enolates derived from N-acyl oxazolidinones has been demonstrated to proceed with high diastereoselectivity. nih.gov While specific studies on the stereoselective alkylation of this compound are limited, the principles suggest that stereocontrol is feasible.

Table 2: General Conditions for Alkylation of Activated Methylene (B1212753) Compounds

| Substrate | Alkylating Agent | Base | Solvent | Catalyst | Reference |

| α-Substituted Cyanoacetate (B8463686) | Vinyl Ketones | Thiourea (B124793)/Tertiary Amine | - | Organocatalyst | nih.gov |

| N-Acyl Oxazolidinone | tert-Butyl Peresters | TiCl₄, (-)-Sparteine | CH₂Cl₂ | - | nih.gov |

Acylation Reactions: ester formation and amide synthesis

The nucleophilic carbanion of this compound can react with various acylating agents to form new ester or amide linkages, although this is less common than alkylation. The synthesis of amides from esters often requires specific catalytic conditions. For example, the direct conversion of 2,2,2-trichloroethyl esters to amides has been achieved using DBU as a catalyst. researchgate.net

More relevantly, derivatives of ethyl cyanoacetate have been utilized in sophisticated coupling reactions. For instance, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate has been employed as a reagent for racemization-free esterification and amidation. acs.org This highlights the potential of the cyanoacetate framework in acylation chemistry. Furthermore, Knoevenagel condensation of a cyanoacetamide with aryl aldehydes has been used to synthesize acrylamides, demonstrating the reactivity of the active methylene group in forming new carbon-carbon bonds as a prelude to further functionalization. ijcmas.com

Michael Addition Reactions with α,β-Unsaturated Systems

The enolate of this compound is an excellent nucleophile for Michael additions (conjugate additions) to α,β-unsaturated compounds. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and other synthetically useful structures. libretexts.org

The addition of α-substituted cyanoacetates to Michael acceptors like vinyl ketones and enones has been well-documented. nih.govrsc.org These reactions can often be performed with high enantioselectivity using chiral catalysts. nih.govrsc.org The reaction proceeds via the formation of a new carbon-carbon bond at the β-position of the α,β-unsaturated system. masterorganicchemistry.com

Table 3: Examples of Michael Acceptors for Reaction with Cyanoacetate Derivatives

| Michael Acceptor | Product Type |

| α,β-Unsaturated Ketones (Enones) | 1,5-Diketones |

| α,β-Unsaturated Esters | Glutaric Acid Derivatives |

| α,β-Unsaturated Nitriles | Adiponitrile Derivatives |

| α,β-Unsaturated Aldehydes | 5-Oxoaldehydes |

Condensation Reactions with Carbonyl Compounds: Knoevenagel and related reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with a molecule containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org

A critical structural feature required for a compound to act as the nucleophilic partner in the Knoevenagel condensation is the presence of at least one acidic proton on the carbon alpha to the electron-withdrawing groups. In the case of this compound, the alpha-carbon is a quaternary center, bonded to the p-tolyl, cyano, and ethyl carboxylate groups, and therefore possesses no hydrogen atoms. Consequently, this compound cannot be deprotonated to form a carbanion and cannot participate as the active methylene component in a Knoevenagel condensation.

However, its precursor, ethyl cyanoacetate, is a classic substrate for this reaction. wikipedia.org The Knoevenagel condensation of ethyl cyanoacetate with various aldehydes, catalyzed by bases like piperidine (B6355638) or catalysts such as triphenylphosphine, is a widely used method for synthesizing α-cyanoacrylates. organic-chemistry.orgjmcs.org.mxresearchgate.net These products are valuable intermediates in the synthesis of pharmaceuticals and polymers. researchgate.net The reaction between an aromatic aldehyde and ethyl cyanoacetate illustrates the typical transformation for which ethyl cyanoacetate is used. jmcs.org.mx

Table 1: Examples of Knoevenagel Condensation Products from Ethyl Cyanoacetate

| Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | DIPEAc, Hexane, 65-70°C | Ethyl 2-cyano-3-phenylacrylate | 91 | jmcs.org.mx |

| 4-Methoxybenzaldehyde | DIPEAc, Hexane, 65-70°C | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 96 | jmcs.org.mx |

| 4-Nitrobenzaldehyde | DIPEAc, Hexane, 65-70°C | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 93 | jmcs.org.mx |

| Thiophene-2-carbaldehyde | DIPEAc, Hexane, 65-70°C | Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | 91 | jmcs.org.mx |

| 3-Nitrobenzaldehyde | DIPEAc, Hexane, 65-70°C | Ethyl 2-cyano-3-(3-nitrophenyl)acrylate | 91 | jmcs.org.mx |

DIPEAc: Diisopropylethylammonium acetate

Cycloaddition Reactions Involving this compound as a Dienophile or Dipolarophile Precursor

While the aromatic ring of this compound is generally unreactive in cycloaddition reactions, the nitrile (cyano) group can participate as a 2π component, or dipolarophile, in 1,3-dipolar cycloadditions. oup.com This class of reactions is a powerful method for constructing five-membered heterocyclic rings. chim.it

The reaction involves a 1,3-dipole, such as a nitrile imine or a nitrile oxide, reacting with the C≡N triple bond of the dipolarophile. mdpi.com For instance, nitrile imines, which can be generated in situ from precursors like tetrazoles, react regioselectively with nitriles to form 1,2,4-triazole (B32235) rings. oup.com Theoretical studies suggest these reactions often proceed through a concerted mechanism where the transition state is stabilized by electron donation from the nitrile's nitrogen lone pair to an orbital of the 1,3-dipole. oup.com

Given this reactivity, it is expected that the cyano group of this compound can act as a dipolarophile to yield complex heterocyclic structures.

Table 3: General Scheme for 1,3-Dipolar Cycloaddition with a Nitrile

| Dipolarophile | 1,3-Dipole | Product Class | Reaction Type |

| R-C≡N (e.g., the cyano group in the title compound) | Nitrile Imine (R'-C≡N⁺-N⁻-R'') | 1,2,4-Triazole | [3+2] Cycloaddition |

| R-C≡N (e.g., the cyano group in the title compound) | Nitrile Oxide (R'-C≡N⁺-O⁻) | 1,2,4-Oxadiazole | [3+2] Cycloaddition |

| R-C≡N (e.g., the cyano group in the title compound) | Azide (R'-N₃) | Tetrazole | [3+2] Cycloaddition |

Radical Reactions and Photochemical Transformations

The structure of this compound presents several possibilities for radical and photochemical reactions. The benzylic methyl group of the p-tolyl moiety is susceptible to radical halogenation under appropriate conditions (e.g., using N-bromosuccinimide with light or a radical initiator).

Furthermore, the C-H bonds on the ethyl group or the methyl group of the tolyl ring could be targets for radical abstraction. Research on α-aryloxyalkyl ethers has shown that selective C-H cyanation can be achieved via the formation of an α-aryloxyalkyl radical under organophotoredox-mediated conditions. nih.gov A similar pathway involving the generation of a radical at the benzylic carbon of the p-tolyl substituent could be envisioned.

Photochemical transformations can also be initiated. Electron donor-acceptor complexes can facilitate α-cyanation of tertiary amines under photochemical conditions without the need for photocatalysts or transition metals. nih.gov It is plausible that irradiation of this compound in the presence of suitable reagents could lead to transformations involving the cyano or ester groups, or the aromatic ring itself. Photochemical aromatic cyanomethylation has been reported as a method for aromatic substitution that proceeds through radical cations. acs.org While specific studies on this compound are not widely documented, the reactivity of its constituent functional groups suggests it could be a substrate for various radical and light-induced reactions.

Applications of Ethyl 2 Cyano 2 P Tolyl Acetate As a Synthetic Building Block in Organic Chemistry

Synthesis of Heterocyclic Compounds

The reactivity of ethyl 2-cyano-2-(p-tolyl)acetate makes it an invaluable tool for the synthesis of heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Construction of Pyridine (B92270) and Fused Pyridine Ring Systems

The Hantzsch pyridine synthesis, a classic multi-component reaction, can be adapted to utilize this compound or its derivatives to produce dihydropyridines, which can then be oxidized to form pyridines. wikipedia.org This method involves the condensation of an aldehyde, a β-keto ester (or a related active methylene (B1212753) compound like this compound), and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The resulting pyridine ring can be further functionalized.

Additionally, this compound can be a precursor to other reactants used in pyridine synthesis. For instance, it can be a component in the synthesis of more complex active methylene compounds that are then used in cyclization reactions to form substituted pyridines. The reaction of ethyl cyanoacetate (B8463686) derivatives with various reagents can lead to the formation of polyfunctional pyridine azodyes. researchgate.net

Fused pyridine systems are also accessible using this building block. For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized from intermediates derived from related cyanoacetates. mdpi.com The synthesis of functionalized pyridines is of great interest due to their biological activities. nih.gov

Formation of Pyrrole (B145914) and Indole (B1671886) Derivatives

This compound is a valuable precursor for the synthesis of pyrrole and indole derivatives. These nitrogen-containing heterocycles are prevalent in natural products and pharmaceuticals.

The synthesis of pyrrole derivatives can be achieved through various strategies. One common method involves the reaction of α-haloketones with β-enaminonitriles, which can be derived from cyanoacetic esters. While direct use of this compound in this specific context is not extensively documented in the provided results, the general reactivity pattern of cyano-activated methylene groups is central to many pyrrole syntheses. nih.govfrontiersin.orgnih.govorgsyn.org For example, related 2-cyanopyrrole derivatives have been synthesized and shown to exhibit biological activity. frontiersin.org

Indole synthesis often involves the Fischer indole synthesis, which utilizes arylhydrazines and carbonyl compounds. openmedicinalchemistryjournal.com this compound can be transformed into a suitable carbonyl partner for this reaction. Furthermore, indole-based cyano derivatives can be synthesized through Knoevenagel condensation of 3-cyanoacetyl)indole with aldehydes. researchgate.net The resulting products can undergo further cyclization to form more complex indole-containing systems. researchgate.netnih.govrsc.org Green chemistry approaches for indole synthesis are also being explored, utilizing methods like microwave-assisted synthesis and water as a solvent. openmedicinalchemistryjournal.comresearchgate.net

Synthesis of Imidazole (B134444), Oxazole (B20620), and Thiazole (B1198619) Derivatives

The chemical versatility of this compound extends to the synthesis of other important five-membered heterocycles containing nitrogen, oxygen, and sulfur.

Imidazole Derivatives: The van Leusen imidazole synthesis, a [3+2] cycloaddition reaction between an aldimine and a tosylmethyl isocyanide (TosMIC), is a powerful method for constructing the imidazole ring. mdpi.com While not directly employing this compound, the principles of C-C and C-N bond formation are relevant. More directly, imidazole derivatives can be synthesized by reacting a precursor derived from this compound with other reagents. For instance, the synthesis of tri- and tetra-substituted imidazoles has been reported, with some derivatives showing antiplasmodial activities. researchgate.net The reaction of imidazole N-oxides with trimethylsilyl (B98337) cyanide can selectively produce cyano-substituted imidazoles. nih.gov

Oxazole Derivatives: The Robinson-Gabriel synthesis is a key method for forming oxazoles, involving the cyclization of α-acylamino ketones. pitt.edu this compound can be a starting material for the synthesis of such precursors. Additionally, 1,2,4-oxadiazoles can be synthesized using a related compound, ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate, as a catalyst and dehydrating agent in a one-pot reaction between carboxylic acids and amidoximes. niscpr.res.in

Thiazole Derivatives: Thiazole rings are commonly constructed via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. This compound can be converted into a suitable α-haloketone derivative. The synthesis of various thiazole derivatives has been reported through different methodologies, including reactions involving 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one and heterocyclic amines. nih.gov Green chemistry approaches, such as catalyst-free reactions in water and microwave-assisted synthesis, have also been developed for the synthesis of thiazole derivatives. bepls.com

Table 1: Synthesis of Imidazole, Oxazole, and Thiazole Derivatives

| Heterocycle | Synthetic Method | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Imidazole | van Leusen Synthesis | Aldimines, Tosylmethyl isocyanide | mdpi.com |

| Imidazole | From Imidazole N-oxides | Trimethylsilyl cyanide | nih.gov |

| Oxazole | Robinson-Gabriel Synthesis | α-Acylamino ketones | pitt.edu |

| 1,2,4-Oxadiazole | One-pot cyclization | Ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate, Carboxylic acids, Amidoximes | niscpr.res.in |

| Thiazole | Hantzsch Synthesis | α-Haloketones, Thioamides | bepls.com |

| Thiazole | From Brominated Thiazole | 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, Heterocyclic amines | nih.gov |

Elaboration into Quinoline (B57606) and Isoquinoline (B145761) Scaffolds

Quinoline and isoquinoline frameworks are common in alkaloids and pharmacologically active compounds. This compound can serve as a precursor for the synthesis of these important heterocyclic systems.

Quinoline Scaffolds: Several classical methods exist for quinoline synthesis, including the Friedländer, Pfitzinger, and Doebner–von Miller reactions. nih.gov The Friedländer synthesis, for example, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound. This reaction, often catalyzed by a base or acid, directly leads to the formation of a substituted quinoline.

Isoquinoline Scaffolds: The Pictet-Spengler and Bischler-Napieralski reactions are standard methods for isoquinoline synthesis. While these reactions typically start from β-arylethylamines, intermediates derived from this compound can be incorporated into synthetic routes leading to isoquinoline derivatives. For instance, pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have been synthesized through [3+2] cycloaddition reactions of isoquinolinium ylides. nih.govnih.gov

Synthesis of other Nitrogen, Oxygen, and Sulfur Heterocycles

The utility of this compound extends to the synthesis of a variety of other heterocyclic systems containing nitrogen, oxygen, and sulfur.

Nitrogen Heterocycles: The synthesis of various nitrogen-containing heterocycles is a broad area of research. wiley.com For example, pyridazinone derivatives have been synthesized from precursors that could be conceptually derived from cyanoacetate chemistry. researchgate.net The reactivity of the cyano and ester groups allows for a range of cyclization strategies.

Oxygen Heterocycles: Pyranoindole derivatives can be synthesized by the reaction of a hydroxyindole derivative with ethyl cyanoacetate. nih.gov This demonstrates the ability of the cyanoacetate moiety to participate in cyclizations to form oxygen-containing rings.

Sulfur Heterocycles: The synthesis of thiazole derivatives, as discussed previously, highlights the use of this building block in creating sulfur-containing heterocycles. nih.govbepls.comresearchgate.netresearchgate.netmdpi.com The introduction of a sulfur atom can often be achieved by using reagents like thiourea (B124793) or Lawesson's reagent at appropriate stages of the synthesis.

Construction of Carbocyclic Systems

While the primary application of this compound is in heterocyclic synthesis, its reactive nature also allows for its use in the construction of carbocyclic systems. The activated methylene group can participate in Michael additions with α,β-unsaturated carbonyl compounds. The resulting adduct can then undergo intramolecular cyclization reactions, such as an aldol (B89426) condensation or a Dieckmann condensation, to form five- or six-membered carbocyclic rings. The cyano group in these cyclized products can be further transformed into other functional groups, providing a handle for additional synthetic manipulations.

Synthesis of Substituted Cyclopentanes and Cyclohexanes

The reactivity of this compound makes it a suitable starting material for the synthesis of five- and six-membered carbocyclic rings. The activated methylene proton can be readily abstracted by a base to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

One of the most common strategies for the synthesis of substituted cyclohexanes involves the Michael addition of the carbanion derived from this compound to α,β-unsaturated carbonyl compounds. nsf.govchempedia.info This conjugate addition is a powerful tool for the formation of a new carbon-carbon bond, leading to a 1,5-dicarbonyl or related species that can subsequently undergo an intramolecular cyclization to furnish the cyclohexane (B81311) ring. The specific substituents on the resulting cyclohexane can be controlled by the choice of the Michael acceptor.

For instance, the reaction of this compound with an appropriate α,β-unsaturated ketone in the presence of a base like sodium ethoxide can initiate a cascade of reactions, ultimately leading to highly functionalized cyclohexanes. A related synthesis has been reported for a complex cyclohexylidene derivative, showcasing the utility of this building block in constructing six-membered rings. nih.govnih.gov In this case, the cyclohexane ring adopts a stable chair conformation. nih.govnih.gov

While direct examples for cyclopentane (B165970) synthesis using this compound are less commonly documented in readily available literature, the general principles of using ethyl cyanoacetate derivatives in similar annulation reactions are well-established. These methods often involve reaction with 1,4-dihalides or other suitable dielectrophiles to construct the five-membered ring.

Below is a representative reaction for the synthesis of a cyclohexane derivative.

| Reactants | Product | Reagents and Conditions | Reaction Type |

|---|---|---|---|

| This compound, Divinyl Ketone | 2,6-Diarylspiro[cyclohexane-1,3'-indoline]-2',4-dione derivative | Cesium carbonate, Methylene chloride, Room temperature | Double Michael Addition |

| 2-amino-4-(p-tolyl)octahydronaphthalene-1,3,3(2H)-tricarbonitrile | Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate | Formic acid, Concentrated HCl (catalytic), Reflux | Rearrangement/Hydrolysis |

Formation of Spiro and Fused Polycyclic Architectures

The synthetic utility of this compound extends to the construction of more complex polycyclic systems, including spiro and fused ring structures. These motifs are of significant interest as they are present in numerous natural products and medicinally important compounds.

A notable application is in the synthesis of spirocyclic compounds. For example, a chemoselective double Michael addition of an indolin-2-one to a divinyl ketone, a reaction class that can involve nucleophiles like the anion of this compound, can lead to the formation of 2,6-diarylspiro[cyclohexane-1,3'-indoline]-2',4-diones. researchgate.net This transformation efficiently generates a complex spiro architecture in a single step under mild conditions.

The synthesis of fused polycyclic systems can also be approached using methodologies where this compound could serve as a key building block. While direct examples are sparse, strategies involving intramolecular cyclizations of appropriately substituted intermediates derived from this reagent are feasible. For instance, the principles used in the synthesis of fused polycyclic ethers via sulfonium (B1226848) ylides could be adapted, where an intermediate derived from this compound undergoes a designed cyclization cascade. mdpi.com

The following table outlines a reaction for the formation of a spirocyclic architecture.

| Reactants | Product Type | Reagents and Conditions | Key Transformation |

|---|---|---|---|

| Indolin-2-one, Divinyl ketone | Spiro[cyclohexane-1,3'-indoline]-2',4-dione | Cesium carbonate, Methylene chloride, Room temperature | Double Michael Addition |

Utilization in the Synthesis of Advanced Organic Intermediates

This compound serves as a precursor for a variety of advanced organic intermediates, which are themselves building blocks for more complex target molecules. bldpharm.combldpharm.com The presence of the nitrile and ester functionalities allows for a diverse range of chemical modifications.

For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The ester group can undergo hydrolysis, amidation, or reduction to an alcohol. The combination of these transformations allows for the generation of a wide array of functionalized molecules from a single starting material.

A significant application of this compound and related compounds is in the synthesis of heterocyclic compounds. researchgate.netuomustansiriyah.edu.iq The reaction of cyanoacetate derivatives with various dinucleophiles or through intramolecular cyclization of suitably functionalized intermediates can lead to the formation of pyridines, pyrimidines, pyrazoles, and other heterocyclic systems. For example, the reaction of a cyanoacetamide with an appropriate precursor can lead to the formation of a pyrimidine (B1678525) ring. researchgate.net

The table below provides an example of the synthesis of a heterocyclic intermediate.

| Reactants | Product | Reagents and Conditions | Reaction Type |

|---|---|---|---|

| Ethyl 2-(3-bromopyridin-2-yl)acetate, Zn(CN)₂, K₂CO₃ | Ethyl 2-(3-cyanopyridin-2-yl)acetate | Pd(dppf)Cl₂·CH₂Cl₂, NMP, 70 °C | Palladium-catalyzed cyanation |

| 2-Chloro-N-p-tolylacetamide, Thiosemicarbazide | Thiadiazole precursor | - | Condensation/Cyclization |

Contributions to Complex Molecule Synthesis and Natural Product Analogues

The synthesis of complex molecules, including natural products and their analogues, often relies on the use of versatile and readily available building blocks. This compound, with its multiple functional groups and reactivity, is a valuable tool in this context. The strategies for the design and synthesis of natural product analogues often involve creating variations of a core structure to explore structure-activity relationships. researchgate.netunina.it

The cyano-ester moiety present in this compound is a common feature in precursors for various complex molecular scaffolds. For instance, the synthesis of analogues of natural products like tentoxin (B1683006) and versicotide D has been achieved through methods that could potentially incorporate fragments derived from this reagent. nih.gov The ability to construct substituted carbocyclic and heterocyclic rings, as discussed in previous sections, is directly applicable to the synthesis of the core structures of many natural products.

Furthermore, the development of novel synthetic methods, such as modified Yamaguchi esterification reagents derived from similar cyano-imino acetates, highlights the broader impact of this class of compounds on complex synthesis, including peptide synthesis. acs.orgresearchgate.net These reagents facilitate the formation of amide and ester bonds under mild conditions, which is crucial in the late-stage functionalization of complex molecules and the synthesis of sensitive natural product analogues. acs.orgresearchgate.net

Theoretical and Computational Chemistry Studies on Ethyl 2 Cyano 2 P Tolyl Acetate

Solvent Effects on Reactivity: Computational Modeling Approaches

The choice of solvent can dramatically influence the rate, yield, and selectivity of chemical reactions. springernature.comacs.org Computational chemistry provides powerful tools to model these solvent effects at a molecular level, offering insights that are often difficult to obtain through experimental means alone. springernature.comnih.gov For a molecule like ethyl 2-cyano-2-(p-tolyl)acetate, which possesses polar functional groups (cyano and ester) and a nonpolar aromatic ring, the interplay of solvent-solute interactions is particularly important.

Computational models for solvation are broadly categorized into implicit and explicit models. springernature.comnih.gov

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. springernature.com This approach is computationally efficient and is well-suited for capturing the bulk electrostatic effects of the solvent on the solute. For this compound, PCM calculations can be used to estimate the stabilization of the ground state and transition states of reactions in various solvents. The difference in solvation energy between reactants and a transition state directly impacts the activation energy of the reaction. For instance, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar one, thus accelerating the reaction. ucsb.edu

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. nih.govacs.org This method is computationally more demanding but allows for the detailed study of specific solvent-solute interactions, such as hydrogen bonding. For this compound, explicit solvent models would be crucial for studying reactions in protic solvents like alcohols, where hydrogen bonding to the cyano or ester groups could significantly influence reactivity. nih.gov Combining implicit and explicit models, where a few solvent molecules are treated explicitly within a solvent continuum, often provides a balance of accuracy and computational cost. acs.org

To illustrate the potential impact of solvents on a hypothetical reaction involving this compound, such as a nucleophilic addition to the cyano group, a data table of calculated activation energies in different solvents can be generated.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| n-Hexane | 1.88 | 24.5 |

| Toluene | 2.38 | 23.8 |

| Dichloromethane | 8.93 | 21.2 |

| Acetone (B3395972) | 20.7 | 19.5 |

| Acetonitrile | 37.5 | 18.7 |

| Water | 78.4 | 17.1 |

This is a hypothetical data table created for illustrative purposes based on general principles of solvent effects on chemical reactions.

The trend in the table demonstrates that as the polarity of the solvent increases, the activation energy for this hypothetical polar reaction decreases, indicating a rate enhancement. This is a common observation for reactions that proceed through a polar or charged transition state. ucsb.edu

Quantum Chemical Predictions of Molecular Properties Relevant to Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic molecular properties of a compound that govern its reactivity. mdpi.comscienceopen.com For this compound, these calculations can provide a detailed picture of its electronic structure and how it relates to its chemical behavior.

Key molecular properties that can be calculated include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. mdpi.com A high HOMO energy suggests a greater ability to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of the molecule's kinetic stability. For this compound, the HOMO is likely to be located on the electron-rich p-tolyl group, while the LUMO is expected to be associated with the electron-withdrawing cyano and ester groups.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. acs.org Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, and a positive potential on the carbon atom of the cyano group.

Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the charge distribution. acs.org This information can help in identifying the most reactive sites for nucleophilic or electrophilic attack.

A hypothetical data table of calculated quantum chemical properties for this compound is presented below.

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

This is a hypothetical data table created for illustrative purposes based on general principles of quantum chemistry.

These calculated properties provide a foundation for understanding and predicting the chemical reactivity of this compound in a variety of contexts, from its role in organic synthesis to its potential interactions in more complex chemical systems. The synergy between computational modeling and experimental work is crucial for advancing our understanding of such molecules. nih.gov

Synthesis and Research Utility of Derivatives and Analogs of Ethyl 2 Cyano 2 P Tolyl Acetate

Structural Modifications at the Ester Group and their Impact on Reactivity

The ethyl ester group in ethyl 2-cyano-2-(p-tolyl)acetate is a key site for structural modification, significantly influencing the compound's reactivity and solubility. Common transformations of the ester group include hydrolysis, transesterification, and reduction.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-cyano-2-(p-tolyl)acetic acid. The rate of this hydrolysis is sensitive to the electronic nature of the substituents on the aromatic ring. This transformation is fundamental for creating derivatives with a free carboxyl group, which can then participate in further reactions such as amide bond formation.

Transesterification: The ethyl group can be exchanged with other alkyl or aryl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a library of esters with varying steric and electronic properties. For instance, transesterification with a long-chain alcohol can increase the lipophilicity of the molecule, a desirable property for certain biological applications.

Reduction: The ester group can be selectively reduced to a primary alcohol, yielding 2-cyano-2-(p-tolyl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.com This reduction opens up another synthetic route to new derivatives by introducing a hydroxyl group.

The reactivity of the ester group can be modulated by the choice of the ester itself. For example, using a more sterically hindered ester, such as a tert-butyl ester, can provide greater stability towards hydrolysis. Conversely, activated esters, like a 2,2,2-trichloroethyl ester, can be more readily converted to other functional groups, such as amides, under mild conditions. researchgate.net

Table 1: Impact of Ester Group Modification on Reactivity

| Modification | Reagents | Product Functional Group | Impact on Reactivity |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid | Introduces a versatile handle for further functionalization (e.g., amide coupling). |

| Transesterification | R'OH, Acid/Base Catalyst | Different Ester (COOR') | Alters solubility and steric hindrance, potentially influencing reaction rates. |

| Reduction | LiAlH₄ | Primary Alcohol | Provides access to alcohol-derived functionalities. |

| Conversion to Activated Ester | e.g., Trichloroethanol | Activated Ester | Facilitates subsequent nucleophilic acyl substitution reactions. |

Variations of the Cyano Group and its Chemical Transformations

The cyano group of this compound is a highly versatile functional group that can undergo a variety of chemical transformations, leading to a diverse range of derivatives.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or more commonly to a primary amide, 2-carbamoyl-2-(p-tolyl)acetamide, under controlled acidic or basic conditions. This transformation is a key step in the synthesis of various biologically active compounds.

Reduction: The cyano group can be reduced to a primary amine, 2-aminomethyl-2-(p-tolyl)ethylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. google.comorganic-chemistry.org This reaction provides access to a class of compounds with a primary amine functionality, which is a common feature in many pharmaceuticals.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions to form various heterocyclic rings. A notable example is the [3+2] cycloaddition with azides to form tetrazoles, which are important scaffolds in medicinal chemistry. organic-chemistry.orgwikipedia.org Another example is the reaction with hydroxylamine (B1172632) to form oxadiazoles (B1248032) or other related heterocycles. cymitquimica.commedchemexpress.com

Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles. For example, Grignard reagents can add to the cyano group to form ketones after hydrolysis of the intermediate imine.

These transformations highlight the synthetic utility of the cyano group as a gateway to a wide array of functional groups and heterocyclic systems.

Table 2: Chemical Transformations of the Cyano Group

| Transformation | Reagents/Conditions | Resulting Functional Group/Heterocycle |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxamide or Carboxylic Acid |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |

| Reaction with Hydroxylamine | NH₂OH | N-hydroxyamidine/Oxadiazole precursor |

Substituent Effects on the p-Tolyl Moiety and their Influence on Electronic Structure and Reactivity

The electronic influence of these substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions involving substituted benzene (B151609) derivatives. researchgate.netbldpharm.com The Hammett plot, a graph of the logarithm of the reaction rate or equilibrium constant versus the Hammett substituent constant (σ), provides valuable insights into the reaction mechanism.

For reactions where a negative charge is developed in the transition state, electron-withdrawing groups (e.g., nitro, cyano, halo) on the p-tolyl ring will increase the reaction rate, resulting in a positive rho (ρ) value in the Hammett plot. rsc.org Conversely, electron-donating groups (e.g., methoxy, amino) will decrease the rate. The magnitude of the ρ value indicates the sensitivity of the reaction to substituent effects.

These substituent effects are crucial in tuning the reactivity of the ester and cyano groups, as well as the acidity of the α-proton. For instance, in the Knoevenagel condensation, the presence of electron-withdrawing groups on the aryl ring can enhance the acidity of the α-proton, facilitating the reaction. mdpi.comchemrxiv.org

Table 3: Influence of Substituents on the p-Tolyl Moiety

| Substituent Type | Example | Effect on α-Proton Acidity | Effect on Nucleophilic Attack at Ester Carbonyl |

|---|---|---|---|

| Electron-Donating | -OCH₃, -NH₂ | Decrease | Decrease |

| Electron-Withdrawing | -NO₂, -CN, -Cl | Increase | Increase |

Synthesis and Research Applications of Chiral Analogs and Enantiopure Intermediates

The central carbon atom in this compound is a prochiral center. The introduction of a substituent at this position creates a chiral center, leading to the formation of enantiomers. The synthesis of enantiomerically pure or enriched chiral analogs of this compound is of significant interest, particularly for applications in asymmetric synthesis and for the development of chiral drugs.

Several strategies have been developed for the asymmetric synthesis of α-aryl-α-cyanoacetates. These include the use of chiral auxiliaries, chiral phase-transfer catalysts, and chiral metal catalysts. organic-chemistry.org For example, a chiral auxiliary can be attached to the ester or another part of the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed.

Chiral analogs of this compound are valuable intermediates in the synthesis of a variety of complex chiral molecules, including α-amino acids and alkaloids. The ability to control the stereochemistry at the quaternary carbon center is a powerful tool for the construction of stereochemically defined molecules with potential biological activity.

Table 4: Approaches to Chiral Analogs

| Synthetic Approach | Description | Key Features |

|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide a stereoselective transformation. | High diastereoselectivity, but requires additional steps for attachment and removal of the auxiliary. |

| Chiral Catalysis | A small amount of a chiral catalyst is used to induce enantioselectivity. | Atom-economical, but catalyst development can be challenging. |

| Asymmetric Alkylation | Enantioselective alkylation of the α-position using a chiral phase-transfer catalyst. | Direct formation of the chiral center. |

Exploration of Heterocyclic Analogs Derived from the this compound Core

The this compound scaffold is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The presence of both a nitrile and an ester group, along with an active methylene (B1212753) group, allows for various cyclization strategies.

Pyridine (B92270) and Pyridone Derivatives: Condensation reactions of this compound with various reagents can lead to the formation of substituted pyridines and pyridones. nih.govsciforum.net For example, reaction with chalcones in the presence of ammonium (B1175870) acetate (B1210297) can yield cyanopyridones. These heterocyclic systems are prevalent in many biologically active molecules.

Thiazole (B1198619) Derivatives: Thiazoles can be synthesized by reacting a thioamide derivative, which can be prepared from the nitrile, with an α-haloketone (Hantzsch thiazole synthesis). Alternatively, the core structure can be elaborated to include a thioamide moiety which then undergoes cyclization. masterorganicchemistry.com

Oxazole (B20620) Derivatives: The nitrile and ester functionalities can be manipulated to participate in the formation of oxazole rings. organic-chemistry.orgnih.govresearchgate.netresearchgate.net For instance, conversion of the nitrile to an amide followed by reaction with an α-haloketone is a common route to oxazoles.

Pyrimidine (B1678525) Derivatives: The reaction of the active methylene group with reagents like amidines or guanidines can lead to the formation of pyrimidine rings.

The diversity of accessible heterocyclic systems from this single starting material underscores its importance as a key building block in synthetic organic chemistry.

Table 5: Synthesis of Heterocyclic Analogs

| Heterocycle | General Synthetic Strategy | Key Reagents |

|---|---|---|

| Pyridines/Pyridones | Condensation/Cyclization | Aldehydes, Ketones, Ammonium Acetate |

| Thiazoles | Hantzsch Synthesis | Thioamide, α-Haloketone |

| Oxazoles | Robinson-Gabriel or related syntheses | Amide/Nitrile precursors, α-Haloketone |

| Pyrimidines | Condensation/Cyclization | Amidines, Guanidine |

Design and Synthesis of Advanced Synthetic Intermediates Utilizing the Compound Scaffold

The this compound scaffold serves as a foundational element in the design and synthesis of more complex and advanced synthetic intermediates. Its inherent functionality allows for a modular approach to the construction of elaborate molecular architectures.

Multicomponent Reactions: The reactivity of the active methylene group makes it an ideal component in multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation, which is highly efficient and atom-economical. For example, it can participate in Hantzsch-type reactions to produce dihydropyridines, which are themselves valuable intermediates.

Tandem Reactions: The multiple reactive sites on the molecule can be exploited in tandem or cascade reactions, where a single set of reagents initiates a sequence of transformations. For instance, a Knoevenagel condensation followed by an intramolecular cyclization can lead to the formation of fused heterocyclic systems.

Precursors for Pharmacologically Active Agents: The derivatives and analogs of this compound are often key intermediates in the synthesis of molecules with potential therapeutic applications. The ability to introduce a variety of substituents and functional groups allows for the creation of libraries of compounds for screening against biological targets. For example, the core structure is found within certain non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds.

The strategic use of this compound and its derivatives enables the efficient construction of a diverse range of complex organic molecules, highlighting its significance as a versatile tool in the arsenal (B13267) of the synthetic chemist.

Future Research Directions and Emerging Trends for Ethyl 2 Cyano 2 P Tolyl Acetate in Organic Synthesis

Development of Novel and Highly Efficient Catalytic Systems for its Transformations

The reactivity of the α-carbon in ethyl 2-cyano-2-(p-tolyl)acetate is central to its synthetic utility, particularly in classic reactions like the Knoevenagel condensation. Traditionally, these transformations rely on base catalysts such as piperidine (B6355638). researchgate.netresearchgate.net Future research is geared towards the development of more sophisticated and efficient catalytic systems that offer enhanced selectivity, milder reaction conditions, and improved yields.

Promising areas of investigation include:

Organocatalysis: The use of chiral amines, thioureas, or phosphoric acids as organocatalysts could enable enantioselective transformations, providing access to optically active derivatives of this compound.

Metal-Based Catalysis: Transition metal catalysts, such as palladium or copper complexes, could unlock novel reaction pathways. For instance, palladium-catalyzed cross-coupling reactions could be developed for arylating the α-position, a strategy demonstrated for related cyanoacetate (B8463686) compounds. chemicalbook.com

Heterogeneous Catalysts: The design of solid-supported catalysts, including zeolites or functionalized polymers, offers significant advantages in terms of catalyst recovery and recycling, aligning with the principles of green chemistry. Research into mixed catalytic systems, such as a combination of silicotungstic and p-toluene sulfonic acid, has shown promise for related esterifications and could be adapted for transformations of this compound. researchgate.net

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalyst Type | Potential Advantages | Example Application |

|---|---|---|

| Chiral Organocatalysts (e.g., Proline derivatives) | High enantioselectivity, metal-free conditions | Asymmetric Michael additions |

| Palladium Complexes (e.g., Pd(OAc)₂) | C-C and C-N bond formation, high efficiency | α-Arylation reactions |

| Solid-Supported Acids (e.g., Nafion) | Easy separation, reusability, reduced waste | Knoevenagel condensations |

| Phase-Transfer Catalysts | Facilitates reactions between immiscible phases, milder conditions | Alkylations and cyclizations |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for rapid discovery of new molecules in medicine and materials science has propelled the development of automated synthesis and high-throughput screening (HTS) platforms. This compound is an excellent candidate for integration into these workflows due to its versatility in multicomponent reactions.

Future efforts will likely focus on:

Library Synthesis: Employing this compound in automated, miniaturized reaction formats, such as those using acoustic dispensing technology, to generate large libraries of compounds. nih.govrug.nl Reactions like the Groebcke-Blackburn-Bienaymé (GBB) three-component reaction could be adapted to rapidly create thousands of unique heterocyclic structures on a nanomole scale for biological screening. researchgate.netrug.nl

Flow Chemistry: Utilizing this compound in continuous-flow reactor systems. beilstein-journals.org Flow chemistry allows for precise control over reaction parameters, enhanced safety, and seamless integration with in-line purification and analysis, making it ideal for optimizing reaction conditions and scaling up production.

Rapid Analysis: Coupling automated synthesis platforms with advanced analytical techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). This combination enables the direct and rapid screening of reaction outcomes from multi-well plates without the need for sample purification, significantly accelerating the discovery process. researchgate.net

Exploration of Unconventional Reaction Media and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry. Research into the reactions of this compound is expected to pivot towards more environmentally benign methodologies.

Key trends include:

Green Solvents: Moving away from traditional volatile organic compounds towards unconventional media such as water, ionic liquids, or deep eutectic solvents. These solvents can enhance reaction rates and selectivity while reducing environmental impact.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave irradiation, can dramatically reduce reaction times and waste generation. researchgate.net

Recyclable Reagents: Designing derivatives of this compound that can act as recyclable coupling reagents. An example is the development of a modified Yamaguchi reagent from a related cyanoacetate derivative, which facilitates esterification and amidation and can be recovered after the reaction. acs.orgresearchgate.net

Potential Applications in Advanced Materials Science as a Building Block for Functional Polymers or Architectures

The unique electronic and structural features of this compound make it an attractive building block for advanced materials. Its derivatives can be used as functional monomers to create polymers with tailored properties.

Future research directions are centered on:

Functional Copolymers: Synthesizing derivatives, such as ethyl 2-cyano-3-(p-tolyl)-2-propenoate via Knoevenagel condensation, and copolymerizing them with commodity monomers like vinyl acetate (B1210297). researchgate.netchemrxiv.org This approach allows for the creation of novel copolymers with modified thermal stability and glass transition temperatures. researchgate.net

Optoelectronic Materials: Exploring derivatives as donor-pi-acceptor (D–π–A) chromophores. The cyano and ester groups act as electron acceptors, which, when coupled with a suitable donor through a π-conjugated system, can lead to materials with interesting optical and electronic properties for applications in sensors or organic electronics. researchgate.net

Polymer Architectures: Investigating the incorporation of this building block into more complex polymer architectures, such as dendrimers or block copolymers, to create highly ordered functional materials.

Table 2: Projected Properties of Functional Polymers from this compound Derivatives

| Polymer Type | Potential Monomer | Target Property | Potential Application |

|---|---|---|---|

| Random Copolymer | Ethyl 2-cyano-3-(p-tolyl)-2-propenoate (with Vinyl Acetate) | Increased glass transition temperature (Tg) and thermal stability | Specialty adhesives, coatings |

| Conjugated Polymer | Pyridyl or Thienyl derivatives | Tunable optical absorption/emission | Organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs) |

| Cross-linked Polymer | Di-functionalized tolyl derivatives | High mechanical strength, solvent resistance | Thermosetting resins, composites |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A profound understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Future research will employ a combination of advanced analytical and computational tools to elucidate the intricate details of reactions involving this compound.

This will involve:

In-Situ Spectroscopy: Using techniques like in-situ FTIR and NMR spectroscopy to monitor reactions in real-time, allowing for the detection of transient intermediates and the determination of kinetic profiles.

Computational Chemistry: Applying Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the outcomes of unknown reactions. researchgate.net This can provide insights into the role of catalysts and solvents, guiding the rational design of improved synthetic protocols.

Isotopic Labeling Studies: Conducting experiments with isotopically labeled starting materials to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Rational Design of New Reactivity Pathways and Synthetic Applications

Beyond optimizing known reactions, a major future direction is the rational design of entirely new transformations and applications for this compound. Its multifunctionality provides fertile ground for synthetic innovation.

Emerging trends in this area include:

Cascade and Domino Reactions: Designing complex cascade reactions where a single synthetic operation initiates a sequence of intramolecular transformations, rapidly building molecular complexity from the this compound scaffold.

Synthesis of Complex Heterocycles: Expanding its use in multicomponent reactions to access a wider variety of medicinally relevant heterocyclic systems, such as pyridines, pyrimidines, and imidazoles. researchgate.netbeilstein-journals.org

Development of Novel Reagents: Modifying the core structure to create new classes of synthetic reagents. The transformation of a related structure into a highly effective, racemization-suppressing coupling reagent for peptide synthesis serves as a powerful blueprint for this approach, suggesting that this compound could be a precursor to reagents for other challenging transformations. acs.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for ethyl 2-cyano-2-(p-tolyl)acetate?

this compound is typically synthesized via condensation reactions. A common method involves reacting ethyl cyanoacetate with p-tolualdehyde in the presence of a base (e.g., ammonium acetate) under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the α-hydrogen of the cyanoacetate is deprotonated to form a nucleophilic enolate, which attacks the aldehyde carbonyl group. Solvent choice (e.g., ethanol or toluene) and temperature control (80–100°C) are critical to achieving yields above 70% .

Q. How is the molecular structure of this compound confirmed?

Structural characterization employs spectroscopic techniques:

- NMR : H NMR reveals distinct signals for the p-tolyl aromatic protons (δ 7.2–7.4 ppm), the ester methyl group (δ 1.2–1.4 ppm), and the cyano group’s adjacent protons (δ 3.8–4.2 ppm) .

- IR : Strong absorption bands at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]) align with the molecular formula .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate yield discrepancies in cyanoacetate derivatives?

Yield variations (e.g., 67% vs. 74% in similar syntheses) often stem from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance enolate stability but may increase side reactions .

- Catalyst Loading : Adjusting base concentration (e.g., 10–20 mol% piperidine) improves reaction kinetics .

- Purification Methods : Column chromatography with hexane/ethyl acetate gradients (7:3 ratio) effectively isolates the product from unreacted starting materials .

Q. What mechanistic role does the cyano group play in the reactivity of this compound?